molecular formula C18H16Cl2N2O2S B467506 2-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)propanamide CAS No. 500201-68-3

2-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)propanamide

Cat. No.: B467506
CAS No.: 500201-68-3
M. Wt: 395.3g/mol
InChI Key: DJKYPVJRDDEMNQ-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a dichlorophenoxy group and an indole moiety linked through a carbonothioyl group to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)propanamide typically involves the following steps:

    Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with a suitable halogenating agent to form 2,4-dichlorophenoxy halide.

    Coupling with indole derivative: The 2,4-dichlorophenoxy halide is then reacted with an indole derivative in the presence of a base to form the intermediate compound.

    Amidation reaction: The intermediate compound is then subjected to an amidation reaction with a suitable amine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)propanamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would require further research.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    2-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2,3-dihydroindole-1-carbothioyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O2S/c1-11(24-16-7-6-13(19)10-14(16)20)17(23)21-18(25)22-9-8-12-4-2-3-5-15(12)22/h2-7,10-11H,8-9H2,1H3,(H,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKYPVJRDDEMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(=S)N1CCC2=CC=CC=C21)OC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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